molecular formula C24H30IO3PSi B14429799 Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide CAS No. 83354-14-7

Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide

Cat. No.: B14429799
CAS No.: 83354-14-7
M. Wt: 552.5 g/mol
InChI Key: DNSZTHOJCQWSGP-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is a chemical compound known for its unique properties and applications in various fields. It is a phosphonium salt where the phosphonium ion is bonded to three phenyl groups and a 3-(trimethoxysilyl)propyl group, with iodide as the counterion. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide typically involves the reaction of triphenylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

PPh3+(CH3O)3Si(CH2)3I[PPh3(CH3O)3Si(CH2)3]+I\text{PPh}_3 + \text{(CH}_3\text{O)}_3\text{Si(CH}_2\text{)}_3\text{I} \rightarrow \text{[PPh}_3\text{(CH}_3\text{O)}_3\text{Si(CH}_2\text{)}_3\text{]}^+\text{I}^- PPh3​+(CH3​O)3​Si(CH2​)3​I→[PPh3​(CH3​O)3​Si(CH2​)3​]+I−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide undergoes various chemical reactions, including:

    Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.

    Substitution: The iodide ion can be substituted with other nucleophiles.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis to form silanols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and silanol derivatives.

    Substitution: Various substituted phosphonium salts.

    Hydrolysis: Silanols and methanol.

Scientific Research Applications

Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide involves the formation of stable complexes with various substrates. The phosphonium ion can act as a nucleophile, participating in substitution reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These properties make it a versatile reagent in organic synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is unique due to its combination of a phosphonium ion and a trimethoxysilyl group, which imparts both nucleophilic and silane reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83354-14-7

Molecular Formula

C24H30IO3PSi

Molecular Weight

552.5 g/mol

IUPAC Name

triphenyl(3-trimethoxysilylpropyl)phosphanium;iodide

InChI

InChI=1S/C24H30O3PSi.HI/c1-25-29(26-2,27-3)21-13-20-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1

InChI Key

DNSZTHOJCQWSGP-UHFFFAOYSA-M

Canonical SMILES

CO[Si](CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC.[I-]

Origin of Product

United States

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